4-Chloro-2-sulfanylbenzoyl chloride
Description
4-Chloro-2-sulfanylbenzoyl chloride (molecular formula: C₇H₄Cl₂OS) is a benzoyl chloride derivative featuring a chlorine atom at the 4-position and a sulfanyl (-SH) group at the 2-position of the benzene ring. The compound’s reactivity is governed by the electron-withdrawing benzoyl chloride group (-COCl), the electron-donating sulfanyl group, and the inductive effects of the chlorine substituent. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of thioesters, sulfonamides, and heterocyclic compounds. However, its instability under ambient conditions—due to the reactive sulfanyl group—necessitates careful handling and storage in inert environments .
Properties
IUPAC Name |
4-chloro-2-sulfanylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNIMYCVTGMHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664952 | |
| Record name | 4-Chloro-2-sulfanylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115768-64-4 | |
| Record name | 4-Chloro-2-sulfanylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogen vs. Sulfanyl Groups
4-Bromobenzoyl chloride (CAS 586-75-4) shares the benzoyl chloride core but replaces the 4-chloro and 2-sulfanyl groups with a single bromine atom at the 4-position. The bromine’s larger atomic radius and lower electronegativity compared to chlorine result in weaker inductive effects, reducing electrophilicity at the carbonyl carbon. Consequently, 4-bromobenzoyl chloride exhibits slower hydrolysis rates than 4-chloro-2-sulfanylbenzoyl chloride in aqueous media. However, the absence of the sulfanyl group in 4-bromobenzoyl chloride enhances its stability, making it less prone to oxidation during storage .
The sulfonyl chloride (-SO₂Cl) group is significantly more electron-withdrawing than benzoyl chloride, while the fluorine and methyl groups at the 4- and 2-positions, respectively, alter steric and electronic properties. This compound is primarily used in sulfonylation reactions, whereas this compound is favored in thiocarbonyl-based syntheses due to its -SH group .
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